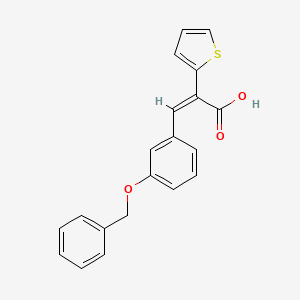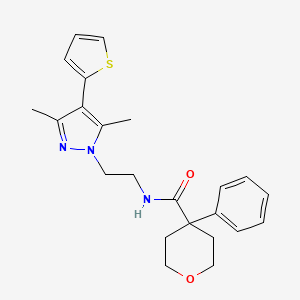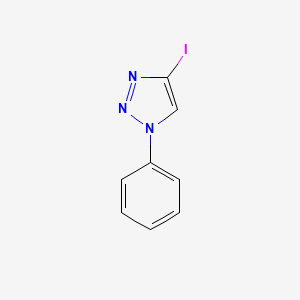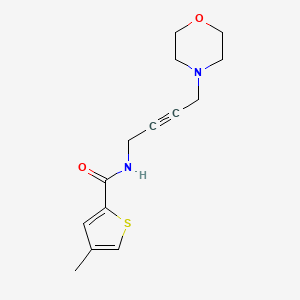
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid, also known as TTA-A2, is a synthetic compound that is widely used in scientific research. It belongs to the class of retinoic acid receptor-related orphan receptors (RORs) agonists, which are known to regulate various physiological processes, including metabolism, immunity, and circadian rhythm. TTA-A2 has been shown to have potential therapeutic applications in several diseases, including autoimmune disorders, cancer, and metabolic disorders.
Mecanismo De Acción
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid acts as an agonist of RORs, which are nuclear receptors that regulate gene expression. RORs play a crucial role in the regulation of various physiological processes, including metabolism, immunity, and circadian rhythm. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid binds to RORs and activates them, leading to the modulation of gene expression. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been shown to regulate the expression of several genes involved in metabolism, immunity, and circadian rhythm.
Biochemical and Physiological Effects:
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been shown to have several biochemical and physiological effects. It has been found to regulate the expression of several genes involved in metabolism, immunity, and circadian rhythm. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been studied for its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes, by regulating glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have beneficial effects in animal models of autoimmune disorders, cancer, and metabolic disorders. However, (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has some limitations for lab experiments. It is a synthetic compound that may have some off-target effects. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid may also have some toxicity concerns, which need to be addressed before its use in humans.
Direcciones Futuras
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has several potential future directions for research. It can be studied for its potential use in the treatment of various diseases, including autoimmune disorders, cancer, and metabolic disorders. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can also be studied for its potential use in regulating circadian rhythm. Further research is needed to understand the mechanism of action of (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid and its potential off-target effects. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can also be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.
Métodos De Síntesis
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the coupling of 3-phenylmethoxybenzaldehyde with thiophene-2-boronic acid, followed by the Heck reaction with 2-bromoacrylic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to modulate the expression of several genes involved in metabolism, immunity, and circadian rhythm. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been found to have beneficial effects in animal models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. It has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been studied for its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes, by regulating glucose and lipid metabolism.
Propiedades
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJARPROIBLYDR-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(/C3=CC=CS3)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2952690.png)
![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2952695.png)

![2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine](/img/structure/B2952697.png)

![[2-Oxo-2-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2952700.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952702.png)
![3-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2952705.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2952707.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)
